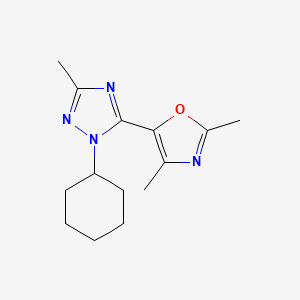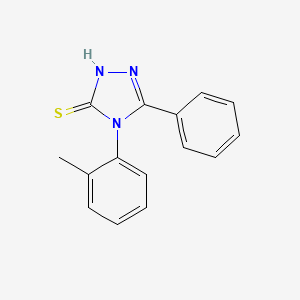
1-cyclohexyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-3-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-component reactions, including cycloadditions and substitutions. For example, Ahmed et al. (2014) describe a synthesis method for a related 1,2,3-triazole derivative via a one-pot three-component reaction involving azidocyclohexane, copper(I) phenylacetylene, and ethoxalyl chloride (Ahmed et al., 2014). Such methods might be applicable to the synthesis of 1-cyclohexyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-3-methyl-1H-1,2,4-triazole by adjusting the starting materials.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using single-crystal X-ray diffraction and computational methods. For instance, a study on a similar triazole compound revealed its crystalline structure, which showed significant interactions, such as hydrogen bonding, stabilizing the crystal lattice (Xu et al., 2006). These methods are essential for understanding the three-dimensional conformation and electronic structure of the compound.
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations under specific conditions. The reactivity can be influenced by the substituents on the triazole ring, as demonstrated in the synthesis of pyridyl and cyclohexyl substituted derivatives (Ebrahimi, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, can be inferred from the molecular structure and substituents of the triazole compound. For closely related compounds, these properties have been determined through experimental analysis and are critical for applications in materials science and pharmacology (Inkaya et al., 2013).
特性
IUPAC Name |
5-(2-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)-2,4-dimethyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-9-13(19-11(3)15-9)14-16-10(2)17-18(14)12-7-5-4-6-8-12/h12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJOHKDAMHJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C2=NC(=NN2C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5624033.png)
![4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine](/img/structure/B5624036.png)
![6-(4-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5624038.png)
![5-(dimethylamino)-2-[2-(4-fluorophenyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5624047.png)
![methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5624055.png)
![8-[(4-fluoro-2-methylphenyl)sulfonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624059.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5624070.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5624078.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5624095.png)
![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)
![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)

![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)